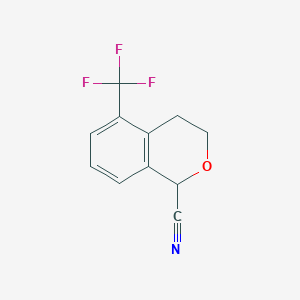
5-(Trifluoromethyl)isochroman-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)isochroman-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to an isochroman ring with a carbonitrile functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)isochroman-1-carbonitrile can be achieved through various synthetic routes. One common method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This approach facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The oxa-Pictet–Spengler reaction is another straightforward and modular way to construct the isochroman motif .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hexafluoroisopropanol as a solvent and the employment of efficient catalysts are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)isochroman-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using stoichiometric oxidants such as [bis(trifluoroacetoxy)iodo]benzene.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hexafluoroisopropanol, [bis(trifluoroacetoxy)iodo]benzene, and various radical initiators. Reaction conditions often involve controlled temperatures and the use of specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized isochromans, which can be further derivatized through subsequent ring-opening, reductions, and Friedel–Crafts reactions .
Scientific Research Applications
5-(Trifluoromethyl)isochroman-1-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)isochroman-1-carbonitrile involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved often include radical intermediates and electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)indole: Another compound with a trifluoromethyl group, known for its bioactivity and use in pharmaceuticals.
5-(Trifluoromethyl)benzofuran: Similar in structure, this compound is used in materials science and organic synthesis.
Uniqueness
5-(Trifluoromethyl)isochroman-1-carbonitrile is unique due to its combination of the isochroman ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and bioactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydro-1H-isochromene-1-carbonitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-3-1-2-8-7(9)4-5-16-10(8)6-15/h1-3,10H,4-5H2 |
InChI Key |
BPHFFACZYHHNML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C(=CC=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















